molecular formula C10H8N2O2 B1633191 4-(1H-Pyrazol-4-yl)benzoic acid CAS No. 1017794-47-6

4-(1H-Pyrazol-4-yl)benzoic acid

Cat. No. B1633191
M. Wt: 188.18 g/mol
InChI Key: ZGICHEMKLPXWPZ-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-4-yl)benzoic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 . It is also known by its English name, 4-(1H-Pyrazol-4-yl)benzoic acid .


Synthesis Analysis

The synthesis of 4-(1H-Pyrazol-4-yl)benzoic acid involves several steps. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to produce 4-bromo-1H-pyrazole. This is then reacted with benzoic acid in a palladium-catalyzed coupling reaction to produce 4-(1H-Pyrazol-4-yl)benzoic acid . Other methods involve the reaction of hydrazone with POCl3 in N,N-dimethyl formamide (Vilsmeier–Haack reagent) to give the crude pyrazolyl benzoic acid derivative .


Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrazol-4-yl)benzoic acid is established by NMR and MS analysis . The InChI code for this compound is 1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

4-(1H-Pyrazol-4-yl)benzoic acid has a predicted boiling point of 471.5±38.0 °C and a predicted density of 1.355±0.06 g/cm3 . It has a pKa value of 4.09±0.10 (Predicted) . It is a solid substance with a yellow color .

Scientific Research Applications

Crystallography

De Novo Determination of Crystal Structures

The crystal structure of a drug molecule related to "4-(1H-Pyrazol-4-yl)benzoic acid" was determined using NMR powder crystallography. This technique combines solid-state 11H NMR spectroscopy, crystal structure prediction, and density functional theory chemical shift calculations. This approach is notable for its application to molecular compounds of previously unknown structures and represents a significant advancement in the field of crystallography (Baias et al., 2013).

Synthetic Chemistry

Heterocyclic Compound Synthesis

New derivatives of "4-(1H-Pyrazol-4-yl)benzoic acid" were synthesized as key intermediates for creating a variety of heterocyclic compounds. These compounds were characterized using elemental analyses and spectral data, indicating the versatility of "4-(1H-Pyrazol-4-yl)benzoic acid" in synthesizing novel organic compounds (Fadda et al., 2012).

Organic Catalysis

Ionic Liquids and Organic Catalysis

Derivatives of benzoic acid were used to prepare ionic liquids exhibiting supramolecular polymeric aggregation. These ionic liquids served as catalysts or phase transfer catalysts in synthesizing tetrahydrobenzo[b]pyran and its derivatives in aqueous media. The study highlights the impact of molecular aggregation on catalytic activity, demonstrating the potential of "4-(1H-Pyrazol-4-yl)benzoic acid" derivatives in organic synthesis and catalysis (Javed et al., 2021).

Materials Science

Metal-Organic Frameworks (MOFs)

A study on palladium(II) and platinum(II) complexes of derivatives similar to "4-(1H-Pyrazol-4-yl)benzoic acid" reported their solid-state characterization and preliminary biological cytotoxicity. The research underscores the potential of these compounds in developing new materials with specific biological and chemical properties (McKay et al., 2016).

Safety And Hazards

4-(1H-Pyrazol-4-yl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers Several papers have been published on 4-(1H-Pyrazol-4-yl)benzoic acid and its derivatives . These papers cover topics such as the synthesis and characterization of the compound, its derivatives, and their biological activities.

properties

IUPAC Name

4-(1H-pyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGICHEMKLPXWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304674
Record name 4-(1H-Pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrazol-4-yl)benzoic acid

CAS RN

1017794-47-6
Record name 4-(1H-Pyrazol-4-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017794-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-4-yl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
LJK Cook, R Kearsey, JV Lamb, EJ Pace, JA Gould - Tetrahedron Letters, 2016 - Elsevier
A novel methodology to synthesise oligo-(1H-pyrazol-4-yl)-arenes with controllable size, shape and steric bulk from 1-trityl-1H-pyrazol-4-ylboronate pinacol esters. This straightforward …
Number of citations: 6 www.sciencedirect.com
Z Wang, JY Li, T Huang, HM Li, T Zhang - Chinese Chemical Letters, 2023 - Elsevier
Using a ditopic organic linker 4-(1H-pyrazol-4-yl)benzoic acid (H 2 pba), FICN-6, a metal-organic framework containing both Cu 2 (O 2 CR) 4 and Cu 3 (OH)(pyz) 3 (O 2 CR) secondary …
Number of citations: 2 www.sciencedirect.com
ZM Ye, KP Xie, C Wang, XW Zhang, HL Zhou… - Inorganic …, 2021 - ACS Publications
A solvothermal reaction of Zn(NO 3 ) 2 and 4-(1H-pyrazol-4-yl)benzoic acid (H 2 pba) with toluene (Tol) as the template yielded a porous coordination polymer, [Zn(pba)]·0.5Tol, …
Number of citations: 4 pubs.acs.org
ZM Ye, XF Zhang, DX Liu, YT Xu, C Wang… - Science China …, 2022 - Springer
Adsorptive separation of p-xylene (pX) from xylene isomers is a key process in chemical industry, but known adsorbents cannot simultaneously achieve high adsorption selectivity, …
Number of citations: 8 link.springer.com
ZH Zhou, XJ Li, ZW Huang, L Mei, FQ Ma… - Inorganic …, 2023 - ACS Publications
Its high coordination number and tendency to cluster make Th 4+ suitable for constructing metal–organic frameworks (MOFs) with novel topologies. In this work, two novel thorium-…
Number of citations: 1 pubs.acs.org
GR Si, W Wu, T He, ZC Xu, K Wang, JR Li - ACS Materials Letters, 2022 - ACS Publications
With the guidance of the hard/soft acid/base principle, we adopt a strategy to construct a novel robust metal–organic framework (MOF) by using a dual-functional ligand to coordinate …
Number of citations: 9 pubs.acs.org
Q Pang, B Tu, L Yang, Q Li - Science Bulletin, 2019 - Elsevier
Single crystallinity of metal–organic frameworks (MOFs) enables the studies of their flexible behaviors with atomic precision. Here, we investigated the structural transformations …
Number of citations: 13 www.sciencedirect.com
G Hu, Q Liu, Y Zhou, W Yan, Y Sun… - Journal of the …, 2023 - ACS Publications
Three-dimensional (3D) cages in the mesopore regime (2–50 nm) assembled from molecular building blocks are highly desirable in biological applications; however, their synthesis in …
Number of citations: 4 pubs.acs.org
SMF Vilela - 2016 - search.proquest.com
During the last few decades, Metal-Organic Frameworks (MOFs), also known as Coordination Polymers, have attracted worldwide research attentions due to their incremented …
Number of citations: 1 search.proquest.com
EM Barea Martínez, C Montoro Cano… - 2014 - digibug.ugr.es
The release of anthropogenic toxic pollutants into the atmosphere is a worldwide threat of growing concern. In this regard, it is possible to take advantage of the high versatility of MOFs …
Number of citations: 4 digibug.ugr.es

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